Borane-trimethylamine complex
Description
Borane-trimethylamine complex (BTMA), with the formula C₃H₁₂BN and CAS number 75-22-9, is a white crystalline solid widely used in organic synthesis due to its stability and versatility . It acts as a mild reducing agent, facilitating reductions of carbonyl groups, nitriles, and nitro compounds, and participates in hydroboration, amidation, and hydrogenation reactions . Its stability at 100°C and moisture sensitivity make it suitable for controlled reactions under inert conditions . BTMA is also pivotal in synthesizing pharmaceuticals, natural products, and asymmetric molecules .
Properties
IUPAC Name |
(trimethylazaniumyl)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H12BN/c1-5(2,3)4/h1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVSXUGMDCAISO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH3-][N+](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12BN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
72.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75-22-9 | |
| Record name | Trimethylamineborane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis proceeds via the acid-catalyzed reaction of potassium borohydride () or sodium borohydride () with trimethylamine () in the presence of a weak acid (e.g., boric acid, acetic acid) or carbon dioxide (). The general stoichiometry is:
Hydrogen gas evolves as a byproduct, necessitating controlled venting or inert atmospheric conditions.
Optimized Reaction Conditions
Key parameters influencing yield and purity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–15°C | Prevents borane decomposition |
| Solvent | Benzene, diethyl ether | Enhances phase separation |
| Acid Catalyst | Boric acid () | Minimizes side reactions |
| Reaction Time | 7–10 hours | Ensures complete conversion |
For instance, Example 1 in achieved an 81.4% yield by reacting 26.4 g with 55 g trimethylamine in benzene/water under at 0–2°C. Substituting benzene with xylene or diisopropyl ether maintained comparable yields (69–81%).
Workup and Purification
Post-reaction, the organic layer (containing BTM) is separated, washed with water, and distilled under reduced pressure. Industrial-scale processes often employ continuous extraction systems to improve efficiency. Purity assessments via titration methods typically exceed 98%, as validated by SCBT’s certificate of analysis.
Direct Synthesis from Boron Halides
An alternative route involves the reaction of boron trifluoride () with trimethylamine in the presence of reducing agents like aluminum () under high-pressure hydrogen.
Reaction Pathway
The process proceeds through intermediate borane formation:
Subsequent complexation with trimethylamine yields BTM:
Industrial-Scale Protocol
Example III in outlines a high-pressure synthesis:
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Reactants : 13.6 g , 5.4 g , 20.2 g trimethylamine
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Conditions : Diglyme solvent, 2000 psi , 100°C, 24 hours
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Yield : ~75% after distillation
This method avoids aqueous workup but requires specialized equipment for high-pressure operations, limiting its adoption in small-scale laboratories.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability | Safety Considerations |
|---|---|---|---|---|
| Borohydride-Acid | 69–81 | 98–103 | High | flammability |
| Boron Halide Reduction | 70–75 | 95–98 | Moderate | High-pressure hazards |
The borohydride method dominates industrial production due to its reproducibility and lower equipment costs. In contrast, the boron halide route is reserved for specialized applications requiring anhydrous BTM.
Emerging Techniques and Innovations
Recent advances focus on solvent-free syntheses and catalytic recycling. Photocatalytic approaches, though exploratory, aim to reduce energy input by leveraging radical intermediates. Additionally, the use of as a mild acid catalyst has shown promise in minimizing waste generation .
Chemical Reactions Analysis
Reduction of Carbonyl Compounds
Borane-trimethylamine complex selectively reduces carbonyl groups under acid-catalyzed conditions, outperforming silanes and stannanes in stability and efficiency.
Ketones and Aldehydes
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Mechanism : Protonation of the carbonyl group enhances electrophilicity, followed by hydride transfer from the borane complex. The rate increases with acidity, favoring substrates like steroidal diketones (e.g., selective reduction of C-3 carbonyl in compound 1 to alcohol 2 with FeCl₃/wet silica gel) .
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Yields : Typically >80% for steroidal ketones; aldehydes react faster than ketones due to lower steric hindrance .
Carboxylic Acids
At elevated temperatures, carboxylic acids undergo concurrent reduction and esterification:
| Substrate | Conditions | Product | Yield (%) |
|---|---|---|---|
| Aliphatic acid 16 | Xylene, reflux, BTM:acid = 1.5:2 | Ester 17 | 87 |
| Aromatic acid 18 | Same as above | Ester 21 | 28–87 |
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Mechanism : Reduction produces alcohol 19 , while triacyloxyborane 20 acts as an acylating agent. Varying BTM:acid:amine ratios shifts products to amides (23 ) or tertiary amines (24 ) .
Hydrazones and Azines
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Conditions : Strong acid (e.g., HCl) activates C=N bonds for hydride transfer.
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Scope : Reduces hydrazones 50 and azines 52 to mono-, di-, or trialkyl hydrazines as stable hydrochlorides.
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Yields : >90% for most substrates, with insoluble products simplifying purification .
Aromatic N-Heterocycles
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Transfer Hydrogenation : Pyridines and indoles are reduced to piperidines and indolines via protonation to iminium intermediates.
CO₂ Utilization in Methylation and Formylation
This compound enables sustainable C1 functionalization using CO₂ as a feedstock:
Methylation of Amines
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Catalyst : 6-Amino-2-picoline facilitates six-electron reduction of CO₂ to methyl groups.
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Scope : Secondary amines (e.g., 42 ) yield tertiary N-methylamines (46 ) via reductive amination.
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Yields : 60–92% for >30 substrates, including gram-scale synthesis of antifungal agent butenafine 49 .
Formylation of Amines
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Conditions : Catalyst-free, BTM reduces CO₂ to formyl groups.
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Example : Primary anilines form monoformylated products (41 ) in 65–89% yield .
Photocatalytic Radical Reactions
BTM participates in radical-mediated difluoromethylation of alkenes under blue light:
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Substrates : Unactivated alkenes 107 react with Freon-22 (108 ) via boryl radical intermediates (114 ).
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Mechanism :
Regioselective Cleavage of Cyclic Acetals
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Application : Critical in carbohydrate chemistry for selective deprotection.
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Conditions : AlCl₃ activates BTM, forming oxocarbenium ion intermediates (e.g., 126 ).
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Outcome : Regioselective opening of benzylidene acetals with >90% selectivity .
This compound’s versatility spans traditional reductions, innovative CO₂ utilization, and modern photocatalysis. Its stability, low cost, and compatibility with diverse reaction conditions solidify its role in sustainable and industrial organic synthesis.
Scientific Research Applications
Organic Synthesis
Reducing Agent
BTM is primarily utilized as a reducing agent in organic synthesis. It effectively reduces carbonyl groups, carbon-nitrogen double bonds, and other functional groups. Notable applications include:
- Reduction of Oximes, Hydrazones, and Azines : BTM demonstrates high efficiency in converting these compounds into their corresponding amines.
- Transfer Hydrogenation : It facilitates the transfer hydrogenation of aromatic N-heterocycles, which is crucial for synthesizing various pharmaceuticals .
Case Study: Selective Methylation
Recent studies have shown that BTM can selectively methylate primary anilines under mild conditions, achieving high yields. For instance, the N-methylation reactions using BTM resulted in yields exceeding 86% with high selectivity .
Hydroboration Reactions
BTM plays a significant role in hydroboration reactions, which are essential for synthesizing alcohols from alkenes. This reaction is particularly important in the production of fine chemicals and pharmaceuticals. The hydroboration process using BTM allows for regioselective addition to alkenes, leading to high yields of alcohols .
Polymer Chemistry
In polymer chemistry, BTM is employed to produce lightweight materials with enhanced properties. Its ability to act as a reducing agent contributes to the development of polymers that are valuable in industries such as automotive and aerospace .
Fuel Cell Technology
BTM's properties make it a candidate for hydrogen storage solutions, which are critical for advancements in clean energy technologies and fuel cells. The complex can facilitate hydrogen release under specific conditions, contributing to more efficient energy storage systems .
Research in Catalysis
Research has also explored BTM as a catalyst in various chemical reactions. Its role in catalysis can lead to more efficient processes in chemical manufacturing and environmental applications, including CO2 utilization as a feedstock .
Innovative Applications
Recent advancements have expanded the applications of BTM into radical chemistry and photocatalysis. These innovative uses highlight its versatility beyond traditional organic synthesis .
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Organic Synthesis | Reduction of carbonyls, oximes, hydrazones | High efficiency and selectivity |
| Hydroboration | Synthesis of alcohols from alkenes | Regioselective addition |
| Polymer Chemistry | Production of lightweight materials | Enhanced properties for industrial use |
| Fuel Cell Technology | Hydrogen storage solutions | Contribution to clean energy technologies |
| Catalysis | Various chemical reactions | Improved efficiency |
| Innovative Applications | Radical chemistry and photocatalysis | Expanded utility in modern reactions |
Mechanism of Action
The mechanism by which Borane-trimethylamine complex exerts its effects involves the transfer of hydride ions (H⁻) to substrates. This transfer reduces the substrate, leading to the formation of new chemical bonds. The molecular targets include carbonyl groups in ketones and double bonds in alkenes .
Comparison with Similar Compounds
Comparison with Similar Borane-Amine Complexes
Stability and Reactivity
BTMA vs. Borane-Pyridine (BPy) :
BTMA is a solid (melting point: 92–94°C) with moderate solubility in organic solvents, while BPy (CAS 110-51-0) is a liquid, enabling easier handling in flow chemistry . However, BTMA exhibits higher thermal stability, decomposing only above 100°C, compared to BPy’s lower boiling point (~172°C) .- BTMA vs. Borane-Dimethylamine (BDMA): BDMA forms bifurcated dihydrogen bonds in excited states (e.g., with phenol), similar to BTMA, but with shorter H···H distances (1.86 Å vs. 2.07 Å for BTMA), leading to stronger stabilization . BTMA’s tertiary amine structure minimizes byproduct formation in amidation, unlike BDMA’s primary amine, which can yield unwanted amides .
Solubility and Handling
BTMA vs. Borane-Morpholine (BM) :
BM (CAS 4856-95-5) is a liquid with high solubility in polar solvents, advantageous for homogeneous reactions. BTMA, being a solid, requires sonication or heating for dissolution, limiting its use in flow systems .BTMA vs. Borane-Triethylamine (BTE) :
BTE (CAS 75-22-9 analog) shares BTMA’s tertiary amine structure but has lower boiling points (e.g., 172°C vs. higher for BTMA). Both show similar catalytic efficiency in amidation (91–93% yields), but BTE’s liquid state simplifies large-scale handling .
Research Findings and Trends
- Amidation Catalysis : BTMA and BPy are preferred for scalable amide synthesis, with BPy gaining traction in continuous flow systems due to its liquid state .
- Sustainability : Recent studies highlight BTMA’s role in CO₂ utilization for selective methylation, offering greener pathways compared to traditional reagents .
Biological Activity
The borane-trimethylamine complex (BTM), denoted as Me₃N·BH₃, is recognized for its stability and versatility as a reagent in organic synthesis. This article explores its biological activity, focusing on its applications in organic chemistry, including reduction reactions and innovative uses in catalysis.
BTM is one of the most stable amine-borane complexes commercially available, making it a cost-effective choice for various synthetic applications. Its primary role lies in facilitating reductions of carbonyl groups and carbon-nitrogen double bonds, which are essential in the synthesis of pharmaceuticals and complex organic molecules .
Reductive Reactions
BTM is utilized extensively for the reduction of various functional groups:
- Reduction of Carbonyl Compounds : BTM effectively reduces ketones and aldehydes to their corresponding alcohols. This reaction is crucial in synthesizing alcohols from carbonyl precursors.
- Reduction of Nitro Compounds : The complex can convert nitrobenzenes to anilines, a significant transformation in organic synthesis .
- Regioselective Cleavage of Cyclic Acetals : BTM serves as a primary reagent in the regioselective cleavage of cyclic acetals, which is particularly important in carbohydrate chemistry .
Mechanistic Insights
Recent studies have provided insights into the mechanistic pathways involving BTM:
- Hydride Transfer Mechanism : BTM operates through a hydride transfer mechanism where the boron atom acts as a hydride donor. This process is crucial for the selective methylation and formylation of amines under metal-free conditions .
- Frustrated Lewis Pair Mechanism : In some reactions, BTM behaves like an intramolecular frustrated Lewis pair, especially when activated by catalysts such as 6-amino-2-picoline. This activation allows for efficient CO₂ utilization and further enhances its reactivity .
Case Study 1: Selective Methylation and Formylation
A study demonstrated that BTM could effectively methylate and formylate amines using CO₂ under mild conditions. The reaction yielded high chemoselectivity and efficiency, showcasing BTM's potential as a reducing agent in green chemistry applications .
Case Study 2: Hydroboration Reactions
BTM has been applied successfully in hydroboration reactions, which are pivotal for synthesizing alcohols from alkenes. This application highlights its utility not only in academic research but also in industrial processes related to pharmaceuticals and fine chemicals .
Comparative Data Table
| Application | Functionality | Outcome |
|---|---|---|
| Reduction of Carbonyl Groups | Converts ketones/aldehydes to alcohols | High yields with selective outcomes |
| Reduction of Nitro Compounds | Nitrobenzenes to anilines | Efficient transformation with good selectivity |
| Regioselective Cleavage | Cleaves cyclic acetals | Important for carbohydrate synthesis |
| Hydroboration | Synthesizes alcohols from alkenes | Key step in pharmaceutical synthesis |
Q & A
Q. What is the role of borane-trimethylamine complex in CO₂-based N-methylation reactions?
The this compound acts as a reducing agent in metal-free N-methylation protocols, enabling the conversion of primary amines to mono- or dimethylated products under mild CO₂ pressure (1 atm). Its steric and electronic properties determine selectivity: borane-trimethylamine favors mono-methylation, while borane-piperazine allows dimethylation. The mechanism involves hydroboration of the carbodiimide catalyst (DIC), forming a zwitterionic intermediate that reacts with CO₂. Subsequent reduction steps yield methylated products .
Q. How can researchers design experiments to optimize yields in borane-trimethylamine-mediated reactions?
Key parameters include:
- Solvent choice : Toluene is preferred for its compatibility with hydroboration intermediates.
- Temperature : Reactions are typically conducted at 95°C to balance kinetics and stability of intermediates.
- Catalyst loading : Adjusting DIC and borane complex ratios can mitigate side reactions. Systematic screening via Design of Experiments (DoE) is recommended to identify optimal conditions for specific substrates .
Advanced Research Questions
Q. What mechanistic evidence supports the role of steric hindrance in selectivity between mono- and dimethylation?
Steric effects are critical in preventing over-methylation. For example, the borane-piperazine complex generates a bulkier intermediate (12f) that impedes further CO₂ insertion after mono-methylation. This contrasts with smaller borane complexes, which allow sequential reactions. Kinetic studies and computational modeling (e.g., DFT calculations) can validate steric contributions by analyzing transition-state geometries and energy barriers .
Q. How should researchers address contradictions in reported reaction yields for borane-trimethylamine systems?
Yield discrepancies (31–71% in primary aryl amines) may arise from:
- Substrate electronic effects : Electron-rich amines react faster but may form stable intermediates that resist reduction.
- Impurity profiles : Trace moisture or oxygen can deactivate borane complexes. Rigorous substrate purification, in-situ monitoring (e.g., NMR), and replication under inert conditions are essential to isolate variables and reconcile data .
Q. What advanced techniques are used to characterize intermediates in borane-trimethylamine-mediated reactions?
- NMR spectroscopy : Tracks hydroboration steps and zwitterionic intermediate formation.
- X-ray crystallography : Resolves structures of stable intermediates like carbamoyl borate (12e).
- Mass spectrometry : Identifies transient species (e.g., 12a) under controlled ionization conditions. Combining these methods provides a comprehensive mechanistic map .
Methodological Guidance
Q. How can researchers distinguish between competing reaction pathways in borane-trimethylamine systems?
- Isotopic labeling : Use ¹³CO₂ to trace incorporation into methyl groups.
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated borane complexes.
- Quenching experiments : Halt reactions at intervals to isolate intermediates for analysis. These approaches clarify whether CO₂ insertion or reduction is rate-limiting .
Q. What strategies improve reproducibility in borane-trimethylamine-based protocols?
- Standardized borane complex preparation : Ensure consistent purity via titration (e.g., using HCl hydrolysis).
- Strict anhydrous conditions : Use gloveboxes or Schlenk lines to exclude moisture.
- Substrate scope benchmarking : Test with model amines (e.g., aniline derivatives) to validate system performance before scaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
